Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine
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Overview
Description
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine typically involves the reaction of pyrrolidine with dimethylamine under specific conditions. One common method is the reductive amination of 3-pyrrolidinylacetaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The dimethylamine group can also participate in electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional substituents.
N-Methylpyrrolidine: A pyrrolidine ring with a single methyl group attached to the nitrogen atom.
N,N-Dimethylpyrrolidine: A pyrrolidine ring with two methyl groups attached to the nitrogen atom.
Uniqueness
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine is unique due to the presence of both the pyrrolidine ring and the dimethylamine group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from simpler pyrrolidine derivatives.
Properties
Molecular Formula |
C8H18N2 |
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Molecular Weight |
142.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-ylethanamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)6-4-8-3-5-9-7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
FIDIPXDLHOMWCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCNC1 |
Origin of Product |
United States |
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